Cas no 2248-47-7 (2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine)

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine structure
2248-47-7 structure
商品名:2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine
CAS番号:2248-47-7
MF:C10H10F3N
メガワット:201.188313007355
CID:4711529
PubChem ID:43810340

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
    • Cis-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
    • 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine
    • インチ: 1S/C10H10F3N/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14/h1-4,8-9H,5,14H2
    • InChIKey: WDWZYVCJRRSQDE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)C1CC1N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-146138-0.25g
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
0.25g
$774.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2586-250MG
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7 95%
250MG
¥ 2,560.00 2023-03-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04988-5g
2-(4-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride
2248-47-7 95%
5g
$2433 2023-09-07
Enamine
EN300-146138-10000mg
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
10000mg
$2269.0 2023-09-29
Enamine
EN300-146138-100mg
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
100mg
$464.0 2023-09-29
Enamine
EN300-146138-500mg
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
500mg
$507.0 2023-09-29
Enamine
EN300-146138-0.05g
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
0.05g
$707.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2586-100MG
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7 95%
100MG
¥ 1,603.00 2023-03-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2586-1G
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7 95%
1g
¥ 6,402.00 2023-03-14
Enamine
EN300-146138-1.0g
2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine
2248-47-7
1g
$842.0 2023-06-08

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine 関連文献

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amineに関する追加情報

Introduction to 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine (CAS No. 2248-47-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine, identified by the chemical abstracts service number 2248-47-7, is a structurally unique compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its distinct pharmacophoric features. The presence of a trifluoromethyl group and a cyclopropane moiety in its molecular framework imparts remarkable physicochemical properties, making it a promising candidate for the development of novel therapeutic agents. This introduction delves into the compound's structural characteristics, synthetic methodologies, and its latest applications in drug discovery, emphasizing its potential in addressing unmet medical needs.

The trifluoromethyl group, a well-documented pharmacophore, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity at biological targets. In the context of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine, this substituent likely contributes to the compound's favorable pharmacokinetic profile, which is a critical factor in the design of effective pharmaceuticals. The cyclopropane ring, on the other hand, introduces rigidity to the molecular structure, which can be exploited to optimize interactions with biological receptors. This combination of features makes the compound an intriguing scaffold for medicinal chemists seeking to develop innovative small-molecule drugs.

Recent advancements in synthetic chemistry have enabled more efficient and scalable routes to 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine, facilitating its exploration in various biological assays. One of the most notable synthetic strategies involves transition-metal-catalyzed cross-coupling reactions, which allow for the precise assembly of complex aryl groups attached to the cyclopropane core. These methods not only improve yield but also offer opportunities for structural diversification, enabling medicinal chemists to rapidly screen libraries of analogs.

The biological activity of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine has been extensively evaluated in recent years. Studies have shown that this compound exhibits promising inhibitory effects against several targets relevant to human health. For instance, preliminary investigations suggest that it may interfere with kinases involved in cancer progression by binding to their active sites and disrupting their catalytic activity. Additionally, its interaction with other enzymatic or protein targets has been explored, revealing potential therapeutic benefits in inflammatory and neurodegenerative disorders.

In the realm of drug discovery, the integration of computational chemistry and high-throughput screening has accelerated the identification of lead compounds derived from 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine. Molecular docking studies have been instrumental in predicting binding affinities and understanding molecular interactions at a quantum mechanical level. These computational approaches have guided experimental efforts by highlighting key residues on target proteins that can be optimized through structural modifications.

The pharmaceutical industry has taken notice of these findings, leading to several clinical trials where derivatives of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine are being tested for efficacy and safety. Preliminary results from these trials are encouraging, demonstrating that certain analogs exhibit significant therapeutic potential with acceptable side effect profiles. This underscores the importance of continued research into this class of compounds and opens new avenues for drug development.

Beyond its applications in therapeutics, 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine has also found utility in research tools and probes. Its unique structural features make it an excellent candidate for developing fluorescent dyes or biosensors that can be used to study biological processes at a molecular level. Such tools are invaluable for understanding disease mechanisms and identifying new drug targets.

The future prospects for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine are bright, with ongoing research focusing on expanding its chemical space through novel synthetic methodologies and exploring new biological targets. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced pharmacological properties. As our understanding of disease biology evolves, compounds like 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine will continue to play a pivotal role in advancing therapeutic strategies.

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